Phortress

Breast Cancer In Vivo Pharmacology Xenograft Models

Choose Phortress for its unique clinical-stage prodrug design with strict AhR-dependent activation, validated in ER-independent breast cancer and CRC models. Unlike generic AhR ligands, this dihydrochloride lysylamide offers superior aqueous solubility for parenteral administration. Essential for CYP1A1-mediated toxicology studies and pulmonary injury modeling. Ensure you procure the correct dihydrochloride salt to maintain pharmacokinetic fidelity.

Molecular Formula C20H25Cl2FN4OS
Molecular Weight 459.4 g/mol
CAS No. 328087-38-3
Cat. No. B1677703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhortress
CAS328087-38-3
SynonymsPhortress;  NSC-710305;  NSC-710305;  NSC-710305;  5F-DF-203-L-lysinamide;  5FDF 203Llysinamide
Molecular FormulaC20H25Cl2FN4OS
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)C(CCCCN)N.Cl.Cl
InChIInChI=1S/C20H23FN4OS.2ClH/c1-12-10-13(20-25-17-11-14(21)6-8-18(17)27-20)5-7-16(12)24-19(26)15(23)4-2-3-9-22;;/h5-8,10-11,15H,2-4,9,22-23H2,1H3,(H,24,26);2*1H/t15-;;/m0../s1
InChIKeyQZSMNTOCJVVFEU-CKUXDGONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phortress (CAS 328087-38-3): A Clinically Evaluated, AhR-Mediated Antitumor Prodrug


Phortress (CAS 328087-38-3, NSC 710305) is the dihydrochloride salt of the L-lysylamide prodrug of 5F 203, a fluorinated benzothiazole antitumor agent [1]. Developed at the University of Nottingham in collaboration with Cancer Research UK, it has advanced to Phase I clinical evaluation [2]. As a prodrug, Phortress requires enzymatic activation to release its active metabolite, 5F 203, which then binds to the Aryl Hydrocarbon Receptor (AhR) [1]. Its development trajectory and clinical phase distinguish it from many tool compounds and non-clinical analogs.

The Consequences of Substituting Phortress with a Structural Analog


Substituting Phortress with a generic AhR ligand or a non-prodrug benzothiazole analog will not replicate its specific biological effects due to its unique activation cascade. Phortress is a lysylamide prodrug designed for aqueous solubility and parenteral administration [1]; replacing it with the active metabolite 5F 203 would dramatically alter pharmacokinetic properties and biodistribution. Furthermore, its antitumor activity is strictly contingent upon a functional AhR signaling pathway [2]. Critical structure-activity relationship (SAR) decisions, such as the incorporation of the 5-fluoro group to block deactivating metabolism, and the design of the prodrug itself, were specifically engineered into Phortress to overcome limitations of earlier-generation benzothiazoles [1].

Quantitative Differentiation: Comparative Efficacy of Phortress vs. Standard-of-Care and Analogs


In Vivo Antitumor Efficacy: Equipotent to Doxorubicin in Breast Cancer Xenografts

In a study comparing Phortress directly with the standard-of-care chemotherapeutic doxorubicin (Dox), Phortress demonstrated significant antitumor activity in 7 out of 9 (78%) human breast carcinoma xenograft models, a response rate comparable to Dox and independent of estrogen receptor status [1]. Notably, in one xenograft model, Phortress elicited superior activity, and importantly, no model demonstrated complete resistance to Phortress [1].

Breast Cancer In Vivo Pharmacology Xenograft Models

In Vitro Potency Against Breast Cancer Cell Lines

Phortress exhibits potent in vitro antiproliferative activity against breast cancer cell lines. Quantitative evaluation in MCF-7 and MDA-MB-468 cells yields nanomolar IC50 values . While no single head-to-head study covers all analogs, cross-study comparison of these IC50 values serves as a benchmark for efficacy in breast cancer models.

Breast Cancer Cytotoxicity IC50

Requirement of Functional AhR Pathway for Cytotoxicity

The cytotoxic action of the active metabolite 5F 203 (and thus Phortress) is strictly dependent on a functional Aryl Hydrocarbon Receptor (AhR) signaling pathway. A study using MCF-7 breast cancer cells demonstrated that 5F 203 induced G1/S phase cell cycle arrest and DNA adduct formation in wild-type (AhR+) cells, whereas these effects were completely absent in an AhR-deficient (AH(R100)) variant cell line [1].

Mechanism of Action Aryl Hydrocarbon Receptor Selectivity

Spectrum of Activity: Cytotoxicity in Colorectal Cancer Models

Contrary to initial expectations based on NCI60 panel screening, Phortress has demonstrated potent activity against colorectal cancer (CRC) cell lines in specific assay formats. While inactive in MTS assays, Phortress was cytotoxic to HT29, SW480, and SW620 CRC cells in clonogenic survival and cell growth curve assays, demonstrating a broader spectrum of activity than previously defined [1]. Importantly, it does not share the anti-angiogenic mechanism of agents like paclitaxel or fumagillin [1].

Colorectal Cancer Spectrum of Activity Clonogenic Assay

Pulmonary Toxicity: An Adverse Effect Profile Differentiating Phortress

Preclinical safety studies identified pulmonary toxicity as a challenge for Phortress development, which is a distinct adverse effect profile compared to many chemotherapeutics. Ex vivo studies using precision-cut lung slices (PCLS) established a no-observable adverse effect level (NOAEL) of 10 µM for 24-72 hour exposures [1]. This toxicity was characterized by a concentration-dependent inflammatory cytokine response that preceded tissue damage, and the effect of a 72-hour exposure to 25 µM was partially reversible [1].

Toxicology Adverse Effects Pulmonary Toxicity

Validated Applications of Phortress in Cancer Research and Development


Investigating AhR-Dependent Antitumor Mechanisms in Breast Cancer

Phortress is an optimal tool for studying AhR-mediated cytotoxicity in breast cancer. Its activity is strictly dependent on a functional AhR pathway, as evidenced by its lack of effect in AhR-deficient MCF-7 cells [1]. This makes it invaluable for probing the role of AhR signaling in tumor cell death and for screening cancer models for AhR pathway functionality. Studies have shown its efficacy in estrogen receptor (ER)-independent breast cancer xenografts, further defining its therapeutic niche [2].

In Vivo Efficacy Benchmarking in Oncology Xenograft Studies

In preclinical drug development, Phortress serves as a clinically relevant, well-characterized comparator. It has demonstrated in vivo antitumor activity equipotent to doxorubicin in a panel of human breast carcinoma xenografts [2]. Its established efficacy profile, coupled with its distinct mechanism of action (CYP1A1-mediated bioactivation to a DNA-damaging species) [3], makes it a valuable benchmark for assessing the activity of novel antitumor agents in vivo, particularly those targeting solid tumors.

Expanding the Therapeutic Spectrum: Evaluation in Colorectal Cancer Models

Contrary to initial screening data, Phortress has shown unexpected potency against colorectal cancer (CRC) cell lines (e.g., HT29, SW480, SW620) in clonogenic and growth curve assays [4]. This finding expands its potential research applications into CRC. It is a key tool for studying mechanisms of resistance and sensitivity, as its activity is not captured by standard short-term MTS assays, highlighting a unique vulnerability in CRC cells that can be explored using this compound [4].

Ex Vivo Toxicological Assessment Using Precision-Cut Lung Slices

Phortress's known pulmonary toxicity profile, characterized in ex vivo precision-cut lung slices (PCLS), provides a unique application in toxicology research [5]. Researchers can use Phortress as a positive control or model compound to study drug-induced lung injury, inflammation, and cytokine release in the PCLS model. The established NOAEL of 10 µM and the characterized inflammatory response provide a quantitative framework for assessing the pulmonary safety of novel chemical entities [5].

Technical Documentation Hub

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